molecular formula C17H13ClN2O3 B12122118 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid

Cat. No.: B12122118
M. Wt: 328.7 g/mol
InChI Key: LGEPIJVCZTXBBU-UHFFFAOYSA-N
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Description

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, and an amino benzoic acid moiety

Preparation Methods

The synthesis of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme involved in the glycolytic pathway. By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, leading to altered metabolic profiles and impaired cell survival in cancer cells . This mechanism makes it a compelling candidate for cancer therapy.

Comparison with Similar Compounds

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid can be compared with other quinoline derivatives and amino benzoic acids:

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents and biological activities.

    Amino benzoic acids: Compounds like para-aminobenzoic acid (PABA) have similar structures but different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

3-[(7-chloro-6-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-12-14(5-6-19-15(12)9-13(16)18)20-11-4-2-3-10(7-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

LGEPIJVCZTXBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1Cl)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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